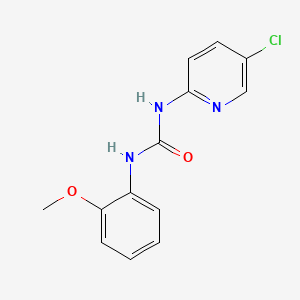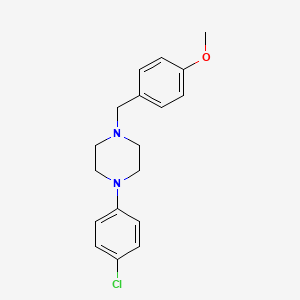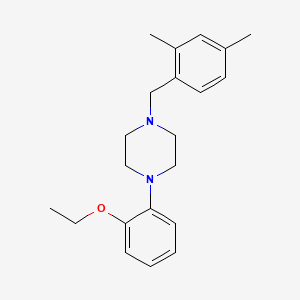
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea, also known as Pyridaben, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a potent insecticide that is widely used in agriculture to control mites and other pests. Pyridaben has a unique mechanism of action that makes it highly effective against a wide range of pests.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has a unique mechanism of action that makes it highly effective against pests. It inhibits the activity of mitochondrial complex I, which is essential for energy production in cells. This leads to a decrease in ATP production, which ultimately leads to the death of the pest.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. This compound has a moderate persistence in soil and water, which can lead to long-term effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has several advantages for laboratory experiments. It is highly effective against pests, has a unique mechanism of action, and has a high selectivity for pests. However, this compound can be expensive and may not be readily available in some regions.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea. One area of research is the development of new formulations that can improve the efficacy and persistence of the compound. Another area of research is the study of the environmental effects of this compound and its potential impact on non-target organisms. Finally, the development of new insecticides that target different aspects of pest physiology could lead to the discovery of new compounds that are more effective and less harmful to the environment.
Conclusion
This compound is a potent insecticide that has a unique mechanism of action and a high selectivity for pests. It has been extensively studied for its insecticidal properties and has several advantages for laboratory experiments. However, this compound can be expensive and may have long-term effects on the environment. Further research is needed to improve the efficacy and safety of this compound and to develop new insecticides that are more effective and less harmful to the environment.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea can be synthesized by reacting 5-chloro-2-picoline with 2-methoxyphenyl isocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including spider mites, whiteflies, and thrips. This compound has been shown to have a high selectivity for pests, which makes it an attractive alternative to broad-spectrum insecticides.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-11-5-3-2-4-10(11)16-13(18)17-12-7-6-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSREMXCUGUVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)


![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)